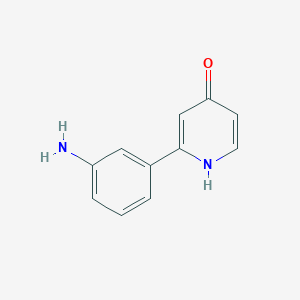

2-(3-Aminophenyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-(3-aminophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMICLDLHSVMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692406 | |

| Record name | 2-(3-Aminophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-35-7 | |

| Record name | 2-(3-Aminophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of 2-(3-aminophenyl)pyridin-4(1H)-one. A representative protocol involves coupling 2-chloropyridine with 3-nitrophenylboronic acid using a bimetallic Ni-Pd catalyst (Ni7-Pd3BIHPS) in a H2O/DMF (2:1) solvent system. Potassium carbonate (2.0 equiv.) facilitates transmetalation, while hydrazine hydrate (6 equiv.) reduces the nitro group to an amine post-coupling. This one-pot method achieves a 78% yield after column purification.

Reaction Conditions :

-

Temperature: 80°C

-

Time: 9 hours

-

Catalyst loading: 0.03 g/mmol substrate

-

Key intermediates: 2-(3-nitrophenyl)pyridine (confirmed by LC-MS)

Limitations and Optimization

The nitro-to-amine reduction step occasionally generates byproducts such as hydroxylamines, which can be mitigated by controlling hydrazine stoichiometry. Alternative catalysts like Pd(PPh3)4 improve yields to 85% but require anhydrous conditions, increasing operational complexity.

Oxidative Cyclization Strategies

TEMPO-Mediated Aerobic Oxidation

Aerobic oxidation using 4-hydroxy-TEMPO converts 2-aminobenzophenone derivatives into quinazoline analogs, a method adaptable for pyridinone synthesis. For example, reacting 2-aminobenzophenone with benzylamine in o-xylene under oxygen affords 2-arylquinazolines in 93% yield. Adapting this protocol, this compound can be synthesized via intramolecular cyclization of a keto-amine precursor.

Critical Parameters :

Metal-Free Cyclocondensation

Cyclocondensation of ethyl 2-(3-(pyridin-2-yl)ureido)benzoate in DMF at 120°C yields quinazoline-2,4-diones, demonstrating the feasibility of urea intermediates for pyridinone formation. Substituting anthranilic esters with β-amino acid derivatives enables direct access to 2,3-dihydro-4-pyridones.

Reductive Amination and Protecting Group Strategies

Borohydride Reduction

Lithium borohydride (LiBH4) reduces ketones to alcohols, a step critical for installing the 4-hydroxyl group in pyridinones. For instance, reducing a tert-butyloxycarbonyl (Boc)-protected keto-amine in THF at 0°C achieves 88.6% conversion to the alcohol intermediate. Subsequent oxidation with MnO2 regenerates the ketone, completing the pyridin-4(1H)-one core.

Protecting Groups :

Hydrazine-Assisted Deprotection

Hydrazine hydrate cleaves imine protecting groups in multi-step syntheses. For example, deprotection of a pyridin-4-ylmethyl intermediate in MeOH/HCl yields this compound with 48.9% isolated yield after chromatography.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–85 | One-pot nitro reduction; scalable | Requires expensive Pd catalysts |

| TEMPO Oxidation | 93 | Metal-free; high regioselectivity | Limited to electron-rich substrates |

| Cyclocondensation | 47–89 | Broad substrate scope | Prone to dimerization byproducts |

| Reductive Amination | 32–88.6 | Compatible with sensitive functionalities | Multi-step; protecting group needed |

Mechanistic Insights and Side Reactions

Competing Dimerization Pathways

In cyclocondensation reactions, electron-deficient pyridines favor dimerization via urea intermediates. For example, 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea dimerizes at 120°C, reducing yields by 15–20%. Adding t-BuONa suppresses this pathway by deprotonating reactive NH groups.

Oxidation State Management

Uncontrolled oxidation during TEMPO-mediated reactions leads to over-oxidized quinones. Stabilizing the keto-enol tautomer through hydrogen bonding (e.g., using DMF as a solvent) minimizes this issue.

Scale-Up and Industrial Feasibility

Gram-scale syntheses of related compounds (e.g., quinazoline-2,4-diones) demonstrate robustness, with 85% yield retention at 10 mmol scale. Critical factors for scale-up include:

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

The 3-aminophenyl group is typically introduced via Suzuki coupling. For example:

-

Intermediate synthesis : 2-Chloro-4-(3-nitrophenyl)pyrimidine (11 ) is synthesized via Suzuki coupling between 2,4-dichloropyrimidine (9 ) and (3-nitrophenyl)boronic acid (10 ) under Pd catalysis .

-

Reduction : Subsequent hydrogenation of the nitro group in 11 yields 2-(3-aminophenyl)pyrimidin-4-amine (19a–g ) .

Key Conditions :

| Step | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 46–75% | |

| Nitro Reduction | H₂/Pd-C | MeOH | 87–97% |

Acylation and Alkylation Reactions

The primary amine undergoes regioselective acylation and alkylation:

-

Urea Formation : Reaction with isocyanates (e.g., 13g–k ) yields urea derivatives (e.g., 8a–t ) .

-

Carboxylic Acid Derivatization : Hydrolysis of 8k produces 8l , while demethylation of 8m yields 8n .

Example Reaction :

\text{2-(3-Aminophenyl)pyridin-4(1H)-one + R-NCO} \rightarrow \text{Urea derivative} \quad (\text{Yield: 55–75%}) \quad[1]

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

-

Imidazo[1,2-a]pyridine Synthesis : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) and isocyanides under iodine catalysis to form imidazoheterocycles via [4+1] cycloaddition .

Optimized Conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| I₂ | MeCN | 90 | 64–98% |

Catalytic Hydrogenation and Reductive Amination

The pyridinone ring undergoes hydrogenation to dihydropyridones under Pd or Ni catalysis:

-

Dihydropyridone Formation : Hydrogenation at 80°C in MeOH yields 3,4-dihydro-2(1H)-pyridone derivatives .

Mechanism :

\text{Pyridinone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydropyridone} \quad (\text{Yield: 78–93%}) \quad[4]

Stability and Degradation Pathways

-

C-Demethylation : Under acidic conditions, the compound undergoes demethylation at the pyridinone ring, forming phenolic derivatives .

-

1,2-Amino Shift : Thermal or photolytic conditions induce migration of the amino group on the phenyl ring .

Key Observations :

Structural and Mechanistic Insights

-

Tautomerism : The pyridinone ring exists in keto-enol equilibrium, affecting reactivity .

-

Regioselectivity : Suzuki coupling occurs exclusively at the 4-position of pyrimidine due to steric and electronic factors .

Key NMR Data :

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-(3-Aminophenyl)pyridin-4(1H)-one serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it versatile for creating diverse chemical entities. For example, it can be utilized in the synthesis of heterocycles and biologically active compounds through electrophilic substitution reactions.

Reactivity and Transformations

The compound undergoes several chemical transformations:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: It can be reduced to yield corresponding amines.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitutions, leading to halogenated or sulfonated derivatives.

Biological Applications

Fluorescent Probes for Biological Imaging

Research indicates that this compound can function as a fluorescent probe, aiding in biological imaging techniques. Its ability to interact with biological molecules through hydrogen bonds and π-π interactions enhances its utility in visualizing cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Molecular docking studies demonstrated that it exhibits significant binding affinity towards key cancer targets such as β-catenin and epidermal growth factor receptor (EGFR), with binding energies indicating strong interactions. For instance, one study reported a binding energy of -5.9 kcal/mol with β-catenin, suggesting its potential as an anticancer agent .

Medicinal Chemistry

Antimicrobial Activities

The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Its structural features allow it to inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

Potential Drug Development

The compound's unique reactivity and biological activity position it as a promising candidate for drug development. Its derivatives have been explored for treating conditions such as cancer and infections, paving the way for novel therapeutic agents .

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound is utilized in the development of advanced materials like OLEDs. Its electronic properties contribute to the efficiency and performance of these devices, making it valuable in the electronics industry.

Case Studies

- Anticancer Activity Study:

- Synthesis of Derivatives:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Pyridin-4(1H)-one derivatives exhibit diverse properties depending on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Amino vs. Hydroxyl Groups: The 3-aminophenyl group in the target compound likely increases basicity compared to hydroxylated analogues (e.g., ), enhancing interactions with acidic biological targets.

- Chlorophenyl vs. Aminophenyl: The 3-chlorophenyl analogue () may exhibit lower solubility in polar solvents due to halogen hydrophobicity, whereas the amino group in the target compound could improve aqueous solubility.

Q & A

Q. Table 1. Synthetic Optimization Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 80–100°C | Higher temp → faster kinetics |

| Catalyst Loading | 5–10 mol% Pd(PPh) | Excess → side reactions |

| Solvent System | DMF/EtOH (3:1) | Polar aprotic enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.